molecular formula C8H11BrN2O2 B1376019 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid CAS No. 1407966-15-7

3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1376019
CAS No.: 1407966-15-7
M. Wt: 247.09 g/mol
InChI Key: LNPAYNILEPSTRB-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom and a tert-butyl group

Biochemical Analysis

Biochemical Properties

3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative phosphorylation and ATP exchange reactions . These interactions suggest that this compound can modulate energy metabolism within cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit calcium uptake, which is crucial for various cellular functions . Additionally, it has been reported to affect the mutagenicity of cells, indicating its potential impact on genetic stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in energy metabolism . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool for studying metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in energy metabolism and cellular respiration . These interactions can affect metabolic flux and alter the levels of key metabolites within cells, providing insights into the compound’s potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of 1-tert-butyl-1H-pyrazole-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-1-tert-butylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(7(12)13)6(9)10-11/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAYNILEPSTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407966-15-7
Record name 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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